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Compound of Interest

Compound Name:
2-Bromo-4,5-

dimethoxyphenethylamine

Cat. No.: B2812466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

for the analytical reference standard, 2-Bromo-4,5-dimethoxyphenethylamine. The

document details quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), alongside comprehensive experimental protocols

for these analytical techniques. This guide is intended to support research, forensic analysis,

and pharmacological investigations involving this compound.

Spectroscopic and Spectrometric Data
The following sections present the key spectroscopic and spectrometric data for 2-Bromo-4,5-
dimethoxyphenethylamine, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 2-Bromo-
4,5-dimethoxyphenethylamine. The proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit

characteristic signals corresponding to the unique hydrogen and carbon atoms within the

molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a

standard.
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Table 1: ¹H and ¹³C NMR Spectral Data for 2-Bromo-4,5-dimethoxyphenethylamine (Solvent:

CDCl₃)[1]

¹H NMR Data ¹³C NMR Data

Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment

6.99 (s, 1H) Aromatic H 149.0 Aromatic C-O

6.70 (s, 1H) Aromatic H 148.1 Aromatic C-O

3.86 (s, 3H) Methoxy (-OCH₃) 131.0 Aromatic C

3.84 (s, 3H) Methoxy (-OCH₃) 114.9 Aromatic C-H

2.98 (t, 2H) -CH₂- 114.2 Aromatic C-H

2.74 (t, 2H) -CH₂- 113.8 Aromatic C-Br

1.45 (s, 2H) Amine (-NH₂) 56.2 Methoxy C

56.1 Methoxy C

42.1 -CH₂-

38.6 -CH₂-

Note: s = singlet, t = triplet. Spectral data may vary slightly depending on the solvent and

experimental conditions.[1]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present

in a molecule. The IR spectrum of 2-Bromo-4,5-dimethoxyphenethylamine displays

characteristic absorption bands corresponding to its primary amine, ether, and aromatic

functionalities.

Table 2: Characteristic IR Absorption Bands for 2-Bromo-4,5-dimethoxyphenethylamine[1]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3300 N-H stretch Primary Amine (-NH₂)

3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Aliphatic C-H (-CH₂, -OCH₃)

1620-1580 C=C stretch Aromatic Ring

1515-1450 C=C stretch Aromatic Ring

1250-1200 C-O stretch Aryl Ether

1050-1020 C-O stretch Aryl Ether

850-750 C-H bend Aromatic Ring

700-600 C-Br stretch Aryl Bromide

Mass Spectrometry (MS)
Mass spectrometry is employed for determining the molecular weight and elemental

composition of a compound, as well as for structural elucidation based on fragmentation

patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the

analysis of phenethylamines.

Table 3: Mass Spectrometry Data for 2-Bromo-4,5-dimethoxyphenethylamine

Parameter Value Source

Molecular Formula C₁₀H₁₄BrNO₂ [2]

Molecular Weight 260.13 g/mol [2]

Major Fragment Ions (m/z)
To be determined from spectral

data

Ionization Mode Electron Ionization (EI)
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The following sections provide detailed methodologies for the key experiments cited in this

guide.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4,5-
dimethoxyphenethylamine in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Internal Standard: Add a small drop of TMS to the NMR tube to serve as a reference (δ 0.00

ppm).

Acquisition: Place the NMR tube in the spectrometer's probe.

¹H NMR Acquisition:

Tune and shim the spectrometer for optimal magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample

concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the resulting spectra.

Apply a baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol
Objective: To obtain an infrared spectrum to identify the functional groups present in the

molecule.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 2-Bromo-4,5-
dimethoxyphenethylamine with approximately 100-200 mg of dry KBr powder in an agate

mortar until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.
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Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire

a background spectrum. This will be subtracted from the sample spectrum to remove

contributions from atmospheric water and carbon dioxide.

Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and

acquire the IR spectrum.

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of

4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum. Identify and label the characteristic

absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
Objective: To separate the compound from any impurities and obtain its mass spectrum for

identification and molecular weight determination.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Capillary column (e.g., DB-5ms or equivalent)

Autosampler

Helium carrier gas

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Bromo-4,5-dimethoxyphenethylamine
(e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

GC Method Setup:

Injector: Set the injector temperature to 250-280°C. Use a split or splitless injection mode.
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Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C),

holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C) to

ensure elution of the compound.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

MS Method Setup:

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to

230°C.

Mass Analyzer: Scan a mass range appropriate for the compound and its expected

fragments (e.g., m/z 40-550).

Transfer Line: Set the transfer line temperature to 280°C to prevent condensation.

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Data Acquisition and Analysis:

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak

corresponding to 2-Bromo-4,5-dimethoxyphenethylamine.

Analyze the mass spectrum to identify the molecular ion peak and the characteristic

fragmentation pattern. Compare the obtained spectrum with library spectra for

confirmation.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 2-Bromo-4,5-dimethoxyphenethylamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2812466?utm_src=pdf-body
https://www.benchchem.com/product/b2812466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2812466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 2-Bromo-4,5-
dimethoxyphenethylamine

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Structure Elucidation
and Verification

Data Analysis and
Reporting

Characterized Compound

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-
Bromo-4,5-dimethoxyphenethylamine: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b2812466#spectroscopic-data-
nmr-ir-ms-of-2-bromo-4-5-dimethoxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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